molecular formula C11H16N2O B1500940 1-(Pyridin-2-ylmethyl)piperidin-4-ol CAS No. 914641-83-1

1-(Pyridin-2-ylmethyl)piperidin-4-ol

Cat. No.: B1500940
CAS No.: 914641-83-1
M. Wt: 192.26 g/mol
InChI Key: BCAZJGVHKPQLMU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound features a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxyl group at the 4-position

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and other advanced techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown promise in biological assays, where it may act as a ligand for certain receptors or enzymes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders and infectious diseases.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Studies have shown that derivatives of this compound can act as antagonists for certain receptors, such as the CCR5 receptor involved in HIV entry .

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    Pyridin-2-ylmethylamine:

    Piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6,11,14H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJGVHKPQLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671470
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914641-83-1
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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